Terconazol

Descripción general

Descripción

El terconazol es un compuesto antifúngico que se utiliza principalmente para tratar la candidiasis vulvovaginal, una infección por hongos común. Pertenece a la clase de agentes antifúngicos triazólicos y está disponible en diversas formas, incluyendo cremas y supositorios . El this compound funciona interrumpiendo la biosíntesis de grasas esenciales en las células fúngicas, lo que lleva a su muerte .

Aplicaciones Científicas De Investigación

El terconazol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y reactividad de derivados de triazol.

Biología: El this compound se utiliza en la investigación para comprender los mecanismos de las infecciones fúngicas y el desarrollo de resistencia a los antifúngicos.

Medicina: Se estudia ampliamente por su eficacia en el tratamiento de diversas infecciones fúngicas, incluidas las resistentes a otros agentes antifúngicos.

Industria: El this compound se utiliza en la formulación de cremas antifúngicas, lociones y otros tratamientos tópicos

Mecanismo De Acción

El terconazol ejerce sus efectos antifúngicos inhibiendo la enzima lanosterol 14-alfa-desmetilasa, que es crucial para la síntesis de ergosterol, un componente esencial de las membranas celulares fúngicas. Al agotar el ergosterol, el this compound interrumpe la estructura y función de la membrana celular fúngica, lo que lleva a la muerte celular .

Compuestos similares:

Miconazol: Otro antifúngico triazol que se utiliza para tratar infecciones similares.

Clotrimazol: Un derivado imidazol con un mecanismo de acción similar.

Fluconazol: Un antifúngico triazol con un espectro de actividad más amplio.

Comparación:

This compound vs. Miconazol: Ambos compuestos son efectivos contra las infecciones vaginales por hongos, pero el this compound ha mostrado mejores resultados en los ensayos clínicos.

This compound vs. Clotrimazol: El this compound tiene un espectro de actividad más amplio en comparación con el clotrimazol.

This compound vs. Fluconazol: El fluconazol es más eficaz contra las infecciones fúngicas sistémicas, mientras que el this compound se utiliza principalmente para aplicaciones tópicas.

El this compound destaca por su alta eficacia y perfil de seguridad en el tratamiento de la candidiasis vulvovaginal, lo que lo convierte en un valioso agente antifúngico tanto en entornos clínicos como de investigación.

Análisis Bioquímico

Biochemical Properties

Terconazole interacts with the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This interaction inhibits the conversion of lanosterol to ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts the structure and many functions of the fungal membrane, leading to the inhibition of fungal growth .

Cellular Effects

Terconazole exerts its effects on yeast cells by disrupting normal fungal cell membrane permeability . It inhibits the biosynthesis of fats in a yeast cell, which eventually leads to the depletion of membrane fluidity and activity of membrane-bound enzymes .

Molecular Mechanism

The molecular mechanism of Terconazole involves the inhibition of cytochrome P450 14-alpha-demethylase in susceptible fungi . This leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . The depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell, leading to a decrease or inhibition of fungal growth .

Temporal Effects in Laboratory Settings

Terconazole has shown to be effective in both short-term and long-term periods. In a double-blind study, Terconazole showed a 75% mycological cure over a short-term period (7–14 days) and 100% mycological cure over a long-term period (28–34 days)

Metabolic Pathways

Terconazole’s metabolic pathway involves the inhibition of the enzyme lanosterol 14-alpha-demethylase . This enzyme is part of the ergosterol synthesis pathway in fungi. By inhibiting this enzyme, Terconazole prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .

Transport and Distribution

The specific transport and distribution mechanisms of Terconazole within cells and tissues are not explicitly stated in the available literature. It is known that Terconazole is highly protein-bound (94.9%), suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that Terconazole likely localizes to the site of ergosterol synthesis in the fungal cell, which is the cell membrane

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El terconazol se sintetiza mediante un proceso de varios pasos que implica la formación de un anillo triazol. La síntesis típicamente comienza con la reacción de 2,4-diclorobencil cloruro con 1,2,4-triazol en presencia de una base para formar el derivado de triazol. Este intermedio luego se hace reaccionar con 1,3-dioxolano-4-metanol en condiciones ácidas para formar el producto final .

Métodos de producción industrial: En entornos industriales, el this compound se produce utilizando rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Se utilizan técnicas como la recristalización y la cromatografía para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El terconazol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar el anillo triazol, afectando su actividad antifúngica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los agentes halogenantes como el cloro o el bromo se pueden utilizar para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, que pueden tener diferentes propiedades antifúngicas .

Comparación Con Compuestos Similares

Miconazole: Another triazole antifungal used to treat similar infections.

Clotrimazole: An imidazole derivative with a similar mechanism of action.

Fluconazole: A triazole antifungal with a broader spectrum of activity.

Comparison:

Terconazole vs. Miconazole: Both compounds are effective against vaginal yeast infections, but terconazole has shown better results in clinical trials.

Terconazole vs. Clotrimazole: Terconazole has a broader spectrum of activity compared to clotrimazole.

Terconazole vs. Fluconazole: Fluconazole is more effective against systemic fungal infections, while terconazole is primarily used for topical applications.

Terconazole stands out due to its high efficacy and safety profile in treating vulvovaginal candidiasis, making it a valuable antifungal agent in both clinical and research settings.

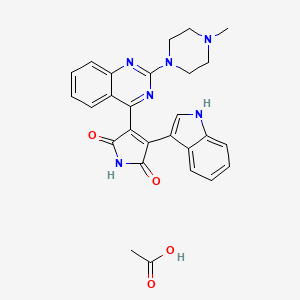

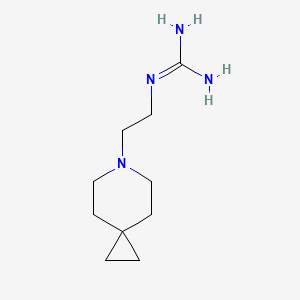

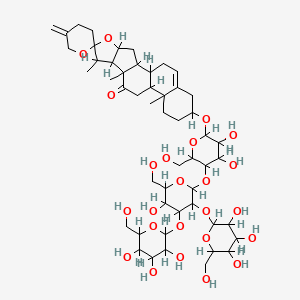

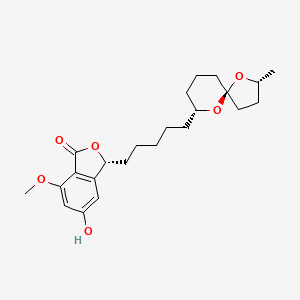

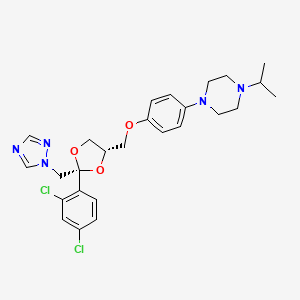

Propiedades

IUPAC Name |

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSQLHNBWJLIBQ-OZXSUGGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045498 | |

| Record name | Terconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.16e-02 g/L | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Terconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability. Terconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, which leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration. Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell leading to a decrease or inhibition of fungal growth. | |

| Record name | Terconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67915-31-5 | |

| Record name | Terconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | terconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126.3 °C | |

| Record name | Terconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

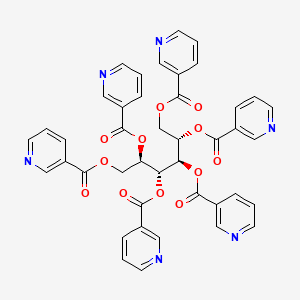

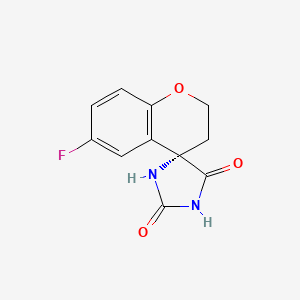

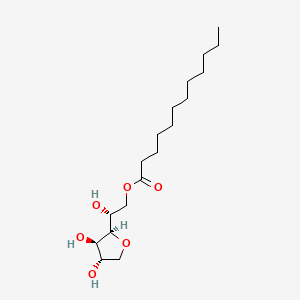

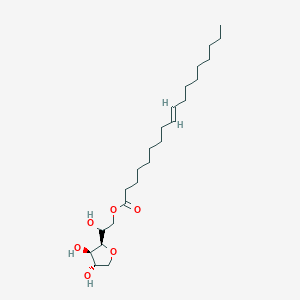

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Terconazole?

A1: Terconazole exerts its antifungal activity by selectively inhibiting the fungal cytochrome P-450 enzyme, specifically the 14α-demethylase. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.

Q2: How does the inhibition of 14α-demethylase affect fungal cells?

A2: By inhibiting 14α-demethylase, Terconazole disrupts the production of ergosterol, leading to a depletion of this essential component in the fungal cell membrane. [, ] This depletion compromises the structural integrity and permeability of the membrane, ultimately resulting in fungal cell death. [, ]

Q3: Does Terconazole affect human cells in the same way it affects fungal cells?

A3: Terconazole exhibits a high degree of selectivity for fungal cytochrome P-450 compared to mammalian cytochrome P-450. [] This selectivity is attributed to its stronger and more sustained binding to the fungal enzyme. [] Consequently, Terconazole is significantly less toxic to human cells compared to fungal cells.

Q4: What is the molecular formula and weight of Terconazole?

A4: The molecular formula of Terconazole is C26H31Cl2N5O3, and its molecular weight is 532.47 g/mol. []

Q5: What is the λmax of Terconazole?

A5: The λmax of Terconazole, as determined through spectrophotometric analysis, is 286 nm. []

Q6: What formulation strategies have been explored to improve the delivery and stability of Terconazole?

A7: Several approaches have been investigated, including: * Hydrotropic Solubilization: Using agents like urea to enhance the aqueous solubility of Terconazole. [] * Proniosomal Gels: Incorporating Terconazole into proniosomal gels for sustained topical delivery and enhanced antifungal activity. [, ] * PLGA-Modified Silica Microparticles: Encapsulating Terconazole in these microparticles for improved ocular bioavailability. [] * Cyclodextrin Stabilized Silica/Chitosan Nanoparticles: Utilizing these nanoparticles for enhanced ocular delivery and bioavailability of Terconazole. [] * Lecithin Microemulsion Lipogels: Formulating Terconazole into these lipogels to enhance skin penetration and target skin mycosis. []

Q7: What is known about the absorption of Terconazole following vaginal administration?

A8: Studies indicate that Terconazole is minimally absorbed into the systemic circulation following vaginal administration in the form of creams and suppositories. []

Q8: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of Terconazole?

A9:

In vitro studies: These have focused on determining the minimum inhibitory concentrations (MICs) of Terconazole against various Candida species, including both fluconazole-susceptible and fluconazole-resistant strains. [, , ]* In vivo studies:* Animal models, primarily using rats, have been employed to evaluate the efficacy of Terconazole in treating vaginal candidiasis. [] Additionally, rabbit models have been used to assess the ocular toxicity and bioavailability of Terconazole formulations. [, , ]

Q9: How does the efficacy of Terconazole compare to other antifungal agents?

A10: Clinical trials have consistently demonstrated that Terconazole is highly effective in treating vulvovaginal candidiasis (VVC). [, , , , , , , , , , , , , ] Comparative studies have shown that Terconazole exhibits comparable or superior efficacy to other commonly used antifungal agents such as: * Clotrimazole [, , , , , ] * Miconazole Nitrate [, , , , , ] * Fluconazole [, ] * Isoconazole [] * Tioconazole []

Q10: Is there evidence of resistance to Terconazole among Candida species?

A11: While Terconazole demonstrates potent activity against a broad spectrum of Candida species, there is evidence of reduced antifungal susceptibility, particularly at lower pH levels. [] This reduced susceptibility has been observed in both Candida albicans and Candida glabrata, with a more pronounced effect on C. glabrata. [] Notably, all C. glabrata isolates exhibited a MIC of 1 or less for Terconazole at pH 7, whereas a significant proportion displayed high resistance (MIC > 64) at pH 4. []

Q11: What analytical methods are commonly employed for the characterization and quantification of Terconazole?

A12: Several analytical techniques have been utilized for the analysis of Terconazole: * Ultraviolet-Visible (UV-Vis) Spectrophotometry: This method, particularly when coupled with hydrotropic solubilization techniques, provides a simple and efficient approach for quantifying Terconazole in bulk form. [] * High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for separating and quantifying Terconazole in various matrices. [] * Ultra High-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry (MS), enables the rapid and accurate quantification of Terconazole and its degradation products. [] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC, in conjunction with mass spectrometry (MS), provides a rapid and cost-effective technique for identifying and quantifying Terconazole in biological matrices. []

Q12: What is the general safety profile of Terconazole?

A13: Terconazole is generally well-tolerated, with a low incidence of adverse effects. [, , , , , , , , , , , , ] The most common side effects reported are typically mild and transient, primarily involving local reactions such as: * Burning [, , ] * Itching [, ]

Q13: Have any serious adverse events been associated with Terconazole use?

A13: Although rare, there have been isolated case reports of more severe adverse events, including:

- Systemic Reactions: One case report documented chills, fatigue, chest distress, and abnormal increases in white blood cell count, neutrophil count, C-reactive protein, and procalcitonin levels following Terconazole vaginal suppository use. []

- Fever and Leukocytosis: Another case report described a patient who developed fever, shaking chills, and leukocytosis after using a Terconazole vaginal suppository. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.